molecular formula C13H15N3O4S B1351622 Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate CAS No. 546090-59-9

Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate

Cat. No. B1351622
M. Wt: 309.34 g/mol
InChI Key: UBAQWQYIGCRMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 546090-59-9. It has a molecular weight of 309.34 g/mol . This compound is used for proteomics research .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of various heterocyclic systems, demonstrating its versatility in organic synthesis. For instance, it has been utilized in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and pyrido[1,2-a]-pyridin-4-one, showcasing its role in constructing complex molecular architectures (Selič, Grdadolnik, & Stanovnik, 1997). These synthetic pathways highlight the compound's contribution to expanding the toolkit for synthesizing novel heterocyclic compounds with potential biological and material applications.

Fluorescence Property Studies

In addition to its role in synthetic chemistry, the compound's derivatives have been investigated for their novel fluorescence properties. A study by Guo Pusheng (2009) examined Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a derivative obtained from reactions involving similar chemical frameworks, providing insights into the photophysical characteristics of these compounds (Guo Pusheng, 2009). Such studies are crucial for the development of new fluorescent materials for sensing, imaging, and electronic applications.

Antimicrobial Activity

The compound's framework has been explored for antimicrobial applications as well. Derivatives synthesized from similar chemical structures have shown promising antimicrobial activities, suggesting potential for the development of new antimicrobial agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011). This opens up avenues for further research into the antimicrobial properties of related compounds, contributing to the fight against resistant microbial strains.

Application in Dye Synthesis

Furthermore, this compound has been implicated in the synthesis of dyes, particularly those with thiophene moieties, which are applied in dyeing polyester fibers. The synthesized dyes from related chemical structures exhibit very good levelness and fastness properties on polyester fabric, although they have poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015). This research highlights the compound's utility in the development of new materials with specific applications in the textile industry.

properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-7-9(13(19)20-4)11(15-8(17)5-6-14)21-10(7)12(18)16(2)3/h5H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAQWQYIGCRMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121115
Record name Methyl 2-[(2-cyanoacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate

CAS RN

546090-59-9
Record name Methyl 2-[(2-cyanoacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546090-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-cyanoacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.